molecular formula C52H50Cl2N4O4P2Ru B6352424 DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II);  95% CAS No. 821793-36-6

DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%

Cat. No. B6352424
CAS RN: 821793-36-6
M. Wt: 1028.9 g/mol
InChI Key: AKMYBLAYOREDRA-UHFFFAOYSA-L
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Description

This compound is a ruthenium complex with several ligands attached, including diphenylphosphino groups and a bipyrrole group. These types of complexes are often used in catalysis and other chemical reactions .


Molecular Structure Analysis

The structure of this compound would likely be determined by the arrangement of the ligands around the ruthenium center. The exact structure would depend on the specific synthesis conditions and the nature of the ligands .


Chemical Reactions Analysis

Ruthenium complexes are often used as catalysts in a variety of chemical reactions. The specific reactions that this compound could catalyze would depend on the nature of the ligands and the overall structure of the complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the nature of the ligands. For example, the compound’s solubility, melting point, and reactivity could vary widely .

Scientific Research Applications

Catalytic Applications in Asymmetric Hydrogenation

Ruthenium complexes incorporating chiral diphosphinite ligands, similar in structure to the specified compound, have been explored for their catalytic properties in asymmetric hydrogenation reactions. These complexes demonstrate the ability to catalyze the hydrogenation of ketones to alcohols with varying degrees of enantiomeric excess, indicating their potential in synthetic organic chemistry for producing chiral molecules (Falshaw et al., 2007).

Anticancer and Antimicrobial Activities

Ruthenium(II) complexes, including those with structures related to the compound , have shown promising results in in vitro studies for their cytotoxicity against cancer cell lines and antimicrobial activity. For instance, ruthenium(II) complexes with diclofenac and other ligands have been evaluated against lung and breast tumor cells, showcasing significant cytotoxicity which underscores their potential as therapeutic agents (Oliveira et al., 2020).

Role in Asymmetric Cyclopropanation

The study of chiral dicationic bis(aqua) complexes of ruthenium, which share similarity with the specified compound, has been reported to facilitate asymmetric cyclopropanation reactions. Although the yields and enantioselectivity were modest, these findings contribute to the field of asymmetric synthesis, suggesting the utility of such complexes in organic transformations (Bonaccorsi et al., 2006).

Interaction with Biological Molecules

Ruthenium complexes have been extensively investigated for their interaction with biological molecules, such as DNA and proteins. The understanding of these interactions is crucial for the development of metal-based drugs, offering insights into their mode of action at the molecular level. For example, ruthenium(II) complexes with clotrimazole and diphenylphosphine ligands have shown to bind with DNA and bovine serum albumin (BSA), indicating their potential applications in chemotherapy and as probes for studying biological systems (Colina-Vegas et al., 2016).

Mechanism of Action

The mechanism of action of this compound would likely involve the ruthenium center acting as a catalyst, facilitating chemical reactions by lowering the activation energy .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to note that some metal complexes can be toxic or carcinogenic .

Future Directions

Research into metal complexes like this one is a very active field, with potential applications in catalysis, materials science, and medicinal chemistry .

properties

IUPAC Name

dichlororuthenium;1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4P2.C14H16N2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h5-26H,1-4H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMYBLAYOREDRA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H50Cl2N4O4P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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